5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a methoxy group at the 5-position and a triisopropylsilyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Attachment of the Triisopropylsilyl Group: The triisopropylsilyl group is usually introduced through a silylation reaction using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyrrolo[2,3-b]pyridine oxide.
Reduction: The compound can be reduced to form a dihydropyrrolo[2,3-b]pyridine derivative.
Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Methoxy-substituted pyrrolo[2,3-b]pyridine oxide.
Reduction: Dihydropyrrolo[2,3-b]pyridine derivative.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the triisopropylsilyl group play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Methoxy-1-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Methoxy-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the bulky triisopropylsilyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s steric hindrance and electronic properties make it distinct from other similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
(5-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-10-16(20-7)11-18-17(15)19/h8-14H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZHYRFQHFARDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673630 |
Source
|
Record name | 5-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198097-37-8 |
Source
|
Record name | 5-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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